molecular formula C31H31ClN2O12 B10830932 Isovanillobiocin

Isovanillobiocin

Cat. No.: B10830932
M. Wt: 659.0 g/mol
InChI Key: AKYRQFMQZJFLAE-UHFFFAOYSA-N
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Description

Isovanillobiocin is an aminocoumarin antibacterial compound isolated from the culture broth of a cloQ- mutant of the clorobiocin producer Streptomyces roseochromogenes . It belongs to the class of natural products or derivatives and has shown significant antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovanillobiocin is typically synthesized through fermentation processes involving the bacterium Streptomyces roseochromogenes. The specific conditions for the fermentation process include maintaining an optimal temperature and pH, along with the appropriate nutrient medium to support bacterial growth and metabolite production .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The culture broth is harvested, and the compound is extracted and purified using various chromatographic techniques. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isovanillobiocin undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Isovanillobiocin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying aminocoumarin derivatives and their chemical properties.

    Biology: Investigated for its antibacterial activity against various bacterial strains.

    Medicine: Explored for its potential use as an antibiotic in treating bacterial infections.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Isovanillobiocin exerts its antibacterial effects by inhibiting the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription in bacteria. This inhibition prevents the bacteria from replicating and ultimately leads to their death. The molecular targets and pathways involved include the binding of this compound to the DNA gyrase enzyme, thereby blocking its function .

Comparison with Similar Compounds

  • Vanillobiocin
  • Declovanillobiocin

Comparison: Isovanillobiocin is unique due to its specific structure and the presence of an aminocoumarin moiety, which contributes to its potent antibacterial activity. Compared to vanillobiocin and declovanillobiocin, this compound has shown higher efficacy in inhibiting bacterial growth .

Properties

Molecular Formula

C31H31ClN2O12

Molecular Weight

659.0 g/mol

IUPAC Name

[2-[8-chloro-4-hydroxy-3-[(4-hydroxy-3-methoxybenzoyl)amino]-2-oxochromen-7-yl]oxy-4-hydroxy-5-methoxy-6,6-dimethyloxan-3-yl] 5-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C31H31ClN2O12/c1-13-6-9-16(33-13)28(39)45-25-23(37)26(42-5)31(2,3)46-30(25)43-18-11-8-15-22(36)21(29(40)44-24(15)20(18)32)34-27(38)14-7-10-17(35)19(12-14)41-4/h6-12,23,25-26,30,33,35-37H,1-5H3,(H,34,38)

InChI Key

AKYRQFMQZJFLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1)C(=O)OC2C(C(C(OC2OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)OC)O)Cl)(C)C)OC)O

Origin of Product

United States

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